Arginyl-hydroxyprolyl-prolyl-glycyl-(2-thienyl)alanyl-seryl-phenylalanyl-2-(thienyl)alanyl-arginine
Description
Arginyl-hydroxyprolyl-prolyl-glycyl-(2-thienyl)alanyl-seryl-phenylalanyl-2-(thienyl)alanyl-arginine is a nonapeptide characterized by its unique structural features. The sequence includes:
- Arginine (Arg) at the N- and C-termini, contributing to cationic and hydrogen-bonding properties.
- Hydroxyproline (Hyp) and proline (Pro), which introduce conformational rigidity and influence secondary structure.
- Glycine (Gly), serine (Ser), and phenylalanine (Phe) providing flexibility, polarity, and aromatic stacking, respectively.
This peptide’s design likely targets protease-sensitive pathways or receptors, given its arginine-rich termini and hydrophobic/aromatic motifs.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,4R)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-thiophen-2-ylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H83N19O13S2/c57-35(14-4-18-64-54(58)59)45(79)69-36(15-5-19-65-55(60)61)51(85)75-29-32(77)25-43(75)52(86)74-21-7-17-42(74)50(84)67-28-44(78)68-39(26-33-12-8-22-89-33)47(81)73-41(30-76)49(83)71-38(24-31-10-2-1-3-11-31)46(80)72-40(27-34-13-9-23-90-34)48(82)70-37(53(87)88)16-6-20-66-56(62)63/h1-3,8-13,22-23,32,35-43,76-77H,4-7,14-21,24-30,57H2,(H,67,84)(H,68,78)(H,69,79)(H,70,82)(H,71,83)(H,72,80)(H,73,81)(H,87,88)(H4,58,59,64)(H4,60,61,65)(H4,62,63,66)/t32-,35-,36+,37+,38-,39+,40+,41+,42+,43+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGMPJSHNJQEJC-VDMFLOONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NCC(=O)NC(CC3=CC=CS3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CS5)C(=O)NC(CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)NCC(=O)N[C@@H](CC3=CC=CS3)C(=O)N[C@@H](CO)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC5=CC=CS5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H83N19O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145822 | |
| Record name | Hoe k86-4321 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103412-36-8 | |
| Record name | Hoe k86-4321 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103412368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hoe k86-4321 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Arginyl-hydroxyprolyl-prolyl-glycyl-(2-thienyl)alanyl-seryl-phenylalanyl-2-(thienyl)alanyl-arginine is a complex peptide that has garnered attention for its potential biological activities. This compound, with a molecular formula of and a molecular weight of approximately 1294.5 g/mol, is a synthetic derivative involving multiple amino acids, including arginine, hydroxyproline, proline, glycine, thienyl-alanine, serine, and phenylalanine.
Biological Activity
The biological activity of this compound can be attributed to its structural composition, which allows it to interact with various biological pathways. Research indicates that peptides with similar compositions often exhibit significant pharmacological effects, including:
- Hormonal Regulation : Analogues of this peptide have been noted for their ability to modulate hormone levels, particularly in the context of luteinizing hormone-releasing hormone (LHRH) pathways. This modulation can have implications for reproductive health and endocrine function .
- Antimicrobial Properties : Some studies suggest that peptides containing thienyl-alanine residues may possess antimicrobial activities, which could be beneficial in developing new therapeutic agents against resistant bacterial strains .
The mechanism through which this peptide exerts its biological effects is primarily through receptor interaction. The compound's structural features allow it to bind effectively to LHRH receptors, potentially influencing downstream signaling pathways involved in hormone release and metabolism .
Case Studies and Research Findings
- LHRH Analog Studies : Research has demonstrated that LHRH analogs similar to this compound show varying degrees of potency depending on their amino acid sequence. For instance, modifications at specific positions can enhance stability against proteolytic degradation and improve bioavailability when administered orally .
- Antimicrobial Efficacy : A comparative study on peptides indicated that those containing thienyl groups exhibited enhanced antimicrobial activity compared to their non-thienyl counterparts. This suggests that the inclusion of thienyl-alanine in the structure could be pivotal for developing new antimicrobial agents .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related peptides have revealed challenges such as low oral bioavailability due to enzymatic degradation in the gastrointestinal tract. Strategies to modify these peptides for improved stability are ongoing .
Data Table: Biological Activities and Effects
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related peptides and analogs, focusing on sequence, modifications, and biological implications.
Structural and Functional Analogues
Key Findings from Comparative Studies
Thienyl vs. In contrast, phenylalanine in ’s peptide may prioritize interactions with purely aromatic systems .
Phosphonate vs. Peptide Backbones :
- Compound 11’s phosphonate group confers resistance to enzymatic degradation, unlike the peptide backbone of the target compound, which may be prone to protease cleavage .
Role of Hydroxyproline :
- The Hyp residue in the target peptide introduces steric constraints and stabilizes polyproline helices, a feature absent in simpler analogs like bradykinin .
Arginine-Terminal Effects :
- The dual arginine termini in the target compound enhance solubility and mimic natural cationic host-defense peptides, whereas single-arginine termini (e.g., in ’s peptide) limit charge-driven interactions .
Research Implications and Gaps
- The thienyl modification in the target compound offers a promising avenue for optimizing protease-resistant peptides, though in vivo stability data are lacking.
- Comparative studies with phosphonate analogs (e.g., Compound 11) highlight trade-offs between stability and target specificity .
- Further structural analysis of ’s peptide could clarify the role of alanyl/seryl repeats in folding dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
